molecular formula C9H7BrO4 B1288315 3-Bromo-4-(methoxycarbonyl)benzoic acid CAS No. 264272-63-1

3-Bromo-4-(methoxycarbonyl)benzoic acid

Cat. No. B1288315
Key on ui cas rn: 264272-63-1
M. Wt: 259.05 g/mol
InChI Key: ZJGOZXACDNCTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546357B2

Procedure details

A mixture of methyl 2-bromo-4-methylbenzoate (4.58 g, 20 mmol), KMnO4 (12.64 g, 80 mmol) and 18-crown-6 (1.06 g, 4.0 mmol) in t-BuOH:H2O (1:1, 60 mL) was stirred for 20 min at 75° C. Then the mixture was cooled to rt and KMnO4 (3.16 g, 20 mmol) was added. The reaction mixture was stirred for additional 1 h at 75° C. After that, the mixture was cooled to rt and KMnO4 (1.58 g, 10 mmol) was added again. The mixture was stirred for 1 h more at 75° C., cooled to rt and filtered. The filtrate was acidified by citric acid and the white solid was precipitated. It was filtered and washed with water to give the product (2.5 g, yield 48.5%) as a white solid. MS: m/z==258.9 (M+1, ESI+).
Quantity
4.58 g
Type
reactant
Reaction Step One
Name
Quantity
12.64 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
3.16 g
Type
reactant
Reaction Step Two
Name
Quantity
1.58 g
Type
reactant
Reaction Step Three
Yield
48.5%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[O-:13][Mn](=O)(=O)=O.[K+].C1OCCOCCOCCOCCOCCOC1.CC(O)(C)C.[OH2:42]>>[Br:1][C:2]1[CH:11]=[C:10]([CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])[C:12]([OH:13])=[O:42] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.58 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC(=C1)C
Name
Quantity
12.64 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
1.06 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
60 mL
Type
reactant
Smiles
CC(C)(C)O.O
Step Two
Name
Quantity
3.16 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
1.58 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred for 20 min at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to rt
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for additional 1 h at 75° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After that, the mixture was cooled to rt
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h more at 75° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the white solid was precipitated
FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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